molecular formula C6H8N2OS B13160054 5-(Aminomethyl)thiophene-2-carboxamide

5-(Aminomethyl)thiophene-2-carboxamide

Cat. No.: B13160054
M. Wt: 156.21 g/mol
InChI Key: LGIOCFXHDCIQIW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the aminomethyl and carboxamide groups in the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 5-(Aminomethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-(aminomethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The reaction conditions typically include the use of acyl chlorides and heterocyclic amine derivatives, which are reacted under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(Aminomethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo substitution reactions with electrophiles under suitable conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic media, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or rhodium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Aminomethyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

5-(aminomethyl)thiophene-2-carboxamide

InChI

InChI=1S/C6H8N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9)

InChI Key

LGIOCFXHDCIQIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CN

Origin of Product

United States

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